molecular formula C10H9N3O2S2 B2900311 N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 920176-47-2

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2900311
CAS RN: 920176-47-2
M. Wt: 267.32
InChI Key: UZYWNLDIMCAKFC-UHFFFAOYSA-N
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Description

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as TTO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTO is a heterocyclic compound that contains both thiazole and thiophene rings, and an oxalamide moiety. The compound has shown promising results in various studies, making it a subject of interest for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

Target of Action

The primary targets of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

subtilis comparable to the standard ampicillin . This suggests that the compound may have a similar effect.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound. The specific effects of these environmental factors on the action of this compound are currently under investigation .

Advantages and Limitations for Lab Experiments

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a wide range of analytical techniques. This compound is also relatively stable, making it suitable for long-term storage. However, this compound has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, the synthesis of new this compound derivatives with improved pharmacological properties may lead to the development of more effective drugs.

Synthesis Methods

The synthesis of N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves the reaction of thiazole-2-carboxylic acid with thiophene-2-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain this compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

N1-(thiazol-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including its use as an antimicrobial agent, anticancer agent, and anti-inflammatory agent. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N'-(1,3-thiazol-2-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c14-8(12-6-7-2-1-4-16-7)9(15)13-10-11-3-5-17-10/h1-5H,6H2,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYWNLDIMCAKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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